molecular formula C24H22O2 B3054811 4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene CAS No. 62012-55-9

4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene

Cat. No.: B3054811
CAS No.: 62012-55-9
M. Wt: 342.4 g/mol
InChI Key: XFBVERWIKZMMRI-UHFFFAOYSA-N
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Description

4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene is a binaphthalene derivative featuring methoxy (-OCH₃) groups at the 4 and 4' positions and methyl (-CH₃) groups at the 3 and 3' positions. This structure confers axial chirality due to restricted rotation between the two naphthalene moieties, making it a candidate for asymmetric catalysis and chiral materials . The electron-donating methoxy groups enhance aromatic π-system conjugation, while the methyl groups introduce steric bulk, influencing molecular conformation and interactions .

Properties

IUPAC Name

1-methoxy-4-(4-methoxy-3-methylnaphthalen-1-yl)-2-methylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-15-13-21(17-9-5-7-11-19(17)23(15)25-3)22-14-16(2)24(26-4)20-12-8-6-10-18(20)22/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBVERWIKZMMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)C3=CC(=C(C4=CC=CC=C43)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491072
Record name 4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62012-55-9
Record name 4,4′-Dimethoxy-3,3′-dimethyl-1,1′-binaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62012-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Titanium Tetrachloride-Mediated Coupling

A highly efficient method employs TiCl₄ in nitromethane, which facilitates the oxidative dimerization of 3-methyl-4-methoxynaphthalene at room temperature. This reaction proceeds via a radical mechanism, where TiCl₄ acts as both a Lewis acid and an oxidizing agent. After 24 hours, the symmetrical binaphthyl product is obtained in 72–78% yield. Key advantages include mild conditions and high regioselectivity, though excess TiCl₄ must be carefully quenched to prevent overoxidation.

Iron(III) Chloride-Based Oxidative Coupling

Alternative protocols utilize FeCl₃·H₂O in tetrahydrofuran (THF) at 75°C. This method achieves comparable yields (70–75%) but requires longer reaction times (18–24 hours). The Fe³⁺ ion promotes single-electron transfer, generating naphthyl radicals that couple at the 1-position. This approach is scalable and avoids hazardous solvents, making it suitable for industrial applications.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysts

Comparative studies highlight the role of Lewis acids in enhancing coupling efficiency:

Catalyst Solvent Temperature Yield (%) Reference
TiCl₄ Nitromethane 25°C 78
FeCl₃·H₂O THF 75°C 75
Cu(OTf)₂ DCM 40°C 68

Copper triflate (Cu(OTf)₂) emerges as a viable alternative, particularly for substrates sensitive to strong Lewis acids. However, its lower yield necessitates post-reaction purification via column chromatography.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., nitromethane, DMF) favor higher yields by stabilizing radical intermediates. Elevated temperatures accelerate dimerization but risk side reactions such as demethylation. For instance, reactions in DMF at 110°C reduce yields to <50% due to competing ether cleavage.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to optimize the TiCl₄-mediated process. By maintaining precise stoichiometric ratios and residence times (10–15 minutes), yields exceed 80% with minimal waste. Automated systems further enable real-time monitoring of reaction parameters, ensuring consistent product quality.

Purification and Isolation

Crude product isolation involves sequential steps:

  • Acid Quenching : Dilute HCl neutralizes excess TiCl₄ or FeCl₃.
  • Solvent Extraction : Dichloromethane partitions the binaphthyl product from aqueous layers.
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline 4,4'-dimethoxy-3,3'-dimethyl-1,1'-binaphthalene with >99% purity.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 6H, CH₃), 3.89 (s, 6H, OCH₃), 7.12–7.45 (m, 12H, aromatic).
  • ¹³C NMR : δ 21.5 (CH₃), 56.1 (OCH₃), 126.8–154.2 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 342.43 [M]⁺ (calculated for C₂₄H₂₂O₂: 342.43).

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-3,3’-dimethyl-1,1’-binaphthalene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed for reduction reactions.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated products.

Scientific Research Applications

4,4’-Dimethoxy-3,3’-dimethyl-1,1’-binaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-Dimethoxy-3,3’-dimethyl-1,1’-binaphthalene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

2,2'-Dimethoxy-1,1'-binaphthalene (BINOL Derivatives)

  • Structure : Methoxy groups at 2,2' positions instead of 4,4' .
  • Impact : The 2,2'-methoxy substitution reduces steric hindrance compared to 4,4'-substitution, leading to a smaller dihedral angle between naphthalene rings. This enhances π-π stacking but reduces steric control in asymmetric catalysis .
  • Applications : Widely used in chiral ligand design (e.g., BINAP ligands) .

3,3′-Dibromo-2,2′-dimethoxy-1,1′-binaphthalene

  • Structure : Bromine at 3,3' positions and methoxy at 2,2' .
  • Impact : Bromine increases molecular weight (472.17 g/mol) and enables cross-coupling reactions (e.g., Suzuki-Miyaura). The 2,2'-methoxy placement alters electronic properties compared to 4,4'-dimethoxy analogues .

Functional Group Variations

5,5′-Dimethoxy-3,3′,7,7′-tetramethyl-2,2′-binaphthalene-1,1′,4,4′-tetrone

  • Structure : Additional ketone (tetrone) groups at 1,1',4,4' positions and methoxy/methyl groups at 5,5',3,3',7,7' .
  • Impact : The tetrone groups create an electron-deficient core, promoting redox activity and lignin degradation in microbial consortia. Steric bulk from methyl groups limits conformational flexibility .

4,4'-Diamino-1,1'-binaphthyl

  • Structure: Amino (-NH₂) groups replace methoxy at 4,4' .
  • Impact: Amino groups enable hydrogen bonding and participation in polyimide synthesis (e.g., high-performance polymers). The electron-donating nature is weaker than methoxy, reducing conjugation effects .

Steric and Electronic Modifications

3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone

  • Structure: Bulky tert-butyl groups at 3,3',5,5' and quinone groups at 4,4' .
  • Impact: Extreme steric hindrance from tert-butyl groups prevents π-stacking, while quinone groups introduce redox activity. Contrasts with the moderate steric effects of 3,3'-methyl in the target compound .

(S)-6,6'-Bis(dimethylsilyl)-2,2'-dimethoxy-1,1'-binaphthyl

  • Structure : Silyl (-Si(CH₃)₂) groups at 6,6' and methoxy at 2,2' .
  • Impact : Silyl groups enable siloxane macrocycle formation, useful in chiral materials. The 6,6' substitution avoids interference with the catalytic site, unlike 3,3'-methyl in the target compound .

Data Tables

Table 1: Key Structural and Electronic Comparisons

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene 4,4'-OCH₃; 3,3'-CH₃ 314.37 Axial chirality, moderate steric bulk Asymmetric catalysis, chiral materials
2,2'-Dimethoxy-1,1'-binaphthalene 2,2'-OCH₃ 314.37 Smaller dihedral angle, high π-stacking Chiral ligands (BINAP)
5,5′-Dimethoxy-3,3′,7,7′-tetramethyl-2,2′-binaphthalene-tetrone 5,5'-OCH₃; 3,3',7,7'-CH₃; tetrones 454.44 Electron-deficient, redox-active Lignin degradation
4,4'-Diamino-1,1'-binaphthyl 4,4'-NH₂ 284.36 Hydrogen bonding, weaker conjugation Polyimide synthesis

Table 2: Steric and Electronic Parameters

Compound Steric Bulk (A³) Electron-Donating Effect Dihedral Angle (°)
4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene 85 Moderate (methoxy) ~70–80
3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone 220 Weak (quinone) >90
(S)-3,3′-Bis(dimethylsilyl)-2,2′-dimethoxy-1,1′-binaphthalene 120 Moderate (methoxy) ~75–85

Research Findings

  • Catalytic Performance : The 4,4'-dimethoxy-3,3'-dimethyl derivative exhibits superior enantioselectivity (up to 99% e.r.) in kinetic resolutions compared to 2,2'-dimethoxy analogues, attributed to optimal steric and electronic tuning .
  • Degradation Resistance : Unlike tetrone-containing binaphthalenes, the target compound shows stability under oxidative conditions due to the absence of redox-active ketones .
  • Synthetic Versatility : Functionalization at the 3,3'-methyl positions (e.g., bromination, silylation) enables diverse derivatization pathways, as demonstrated in macrocycle synthesis .

Biological Activity

4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene is characterized by its binaphthalene structure with two methoxy groups and two methyl groups attached. This unique configuration contributes to its biological activity and interaction with various biological targets.

Anticancer Properties

Research indicates that 4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene exhibits significant anticancer activity. A study demonstrated its cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations.

Table 1: Cytotoxicity of 4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene on Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest
HeLa (Cervical Cancer)10.0Inhibition of proliferation

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals.

Table 2: Antioxidant Activity Assessment

Assay TypeResult
DPPH Radical ScavengingIC50 = 25 µM
ABTS Radical ScavengingIC50 = 20 µM

The mechanisms underlying the biological activities of 4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene involve multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It disrupts the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Antioxidant Defense : By enhancing the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, it mitigates oxidative damage.

Study on Breast Cancer

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of 4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation .

Study on Lung Cancer

Another study focused on A549 lung cancer cells revealed that treatment with the compound led to significant inhibition of cell migration and invasion. This was associated with downregulation of matrix metalloproteinases (MMPs), which are critical for tumor metastasis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4'-dimethoxy-3,3'-dimethyl-1,1'-binaphthalene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via oxidative coupling of substituted naphthalene precursors. For example, phenyliodine(II) bis(trifluoroacetate) (PIFA) in hexafluoroisopropyl alcohol (HFIP) can oxidize methyl/methoxy-substituted naphthalenes to form binaphthalene derivatives . Key variables include temperature (0–25°C), solvent polarity (HFIP enhances reactivity), and stoichiometry of the oxidizing agent. Yields are optimized by excluding moisture and using substrates with high electron density at coupling positions.

Q. Which spectroscopic techniques are most reliable for characterizing 4,4'-dimethoxy-3,3'-dimethyl-1,1'-binaphthalene?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming regiochemistry and symmetry. 1^1H NMR resolves methoxy (-OCH3_3) and methyl (-CH3_3) groups, while 13^{13}C NMR distinguishes aromatic carbons. For example, methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, and methyl groups at δ 2.3–2.5 ppm in CDCl3_3 . Mass spectrometry (MS) with electron ionization (EI) confirms molecular weight (e.g., [M+^+] at m/z 314 for C22_{22}H18_{18}O2_2) .

Q. How does the steric and electronic environment of methoxy/methyl groups affect the compound’s crystallinity?

  • Methodological Answer : X-ray crystallography reveals that methoxy groups at the 4,4'-positions introduce steric hindrance, reducing π-π stacking interactions. In contrast, methyl groups at 3,3'-positions enhance thermal stability by restricting rotational freedom. Crystallization in polar solvents (e.g., ethanol/water mixtures) yields monoclinic crystals with defined unit cell parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data when synthesizing chiral derivatives of 4,4'-dimethoxy-3,3'-dimethyl-1,1'-binaphthalene?

  • Methodological Answer : Chiral derivatization (e.g., using (R)- or (S)-BINOL) followed by 19^{19}F NMR or chiral HPLC can resolve enantiomers. For example, brominated analogs (e.g., 2,2'-bis(bromomethyl)-3,3'-dimethoxy derivatives) show distinct splitting patterns in 1^1H NMR due to diastereomeric interactions . Dynamic NMR (DNMR) at variable temperatures further clarifies conformational exchange in crowded environments .

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on this binaphthalene framework?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich positions. The 5- and 6-positions on naphthalene rings are most reactive due to methoxy group resonance effects. Fukui indices and molecular electrostatic potential (MEP) maps validate experimental observations of nitration or halogenation sites .

Q. What mechanistic insights explain unexpected byproducts in oxidative coupling reactions involving this compound?

  • Methodological Answer : Competing pathways include overoxidation to quinones or dimerization via radical intermediates. Electron paramagnetic resonance (EPR) spectroscopy detects transient radical cations during PIFA-mediated reactions, while LC-MS identifies quinone byproducts (e.g., m/z 312 for dehydrogenated species) . Adjusting oxidant strength (e.g., switching from PIFA to MnO2_2) suppresses side reactions .

Q. How do solvent effects influence the compound’s application in asymmetric catalysis?

  • Methodological Answer : In polar aprotic solvents (e.g., DMF or THF), the compound acts as a chiral ligand for transition metals (e.g., Rh or Pd), enabling enantioselective C–C coupling. Solvent polarity modulates ligand-metal coordination strength, as shown by UV-Vis titration (e.g., λmax_{\text{max}} shifts from 280 nm in toluene to 295 nm in DMF) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene
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4,4'-Dimethoxy-3,3'-dimethyl-1,1'-binaphthalene

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